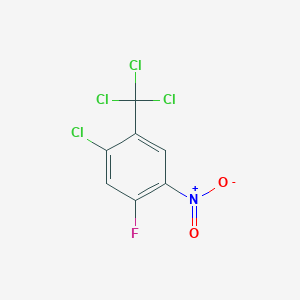
1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene
Overview
Description
1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene is an aromatic organic compound with the molecular formula C7H2Cl4FNO2 and a molecular weight of 292.91 g/mol . This compound features a benzene ring substituted with chloro, fluoro, nitro, and trichloromethyl groups, making it a highly functionalized molecule. The presence of these substituents imparts unique chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of 1-chloro-2-(trichloromethyl)benzene followed by fluorination. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and fluorinating agents such as hydrogen fluoride or fluorine gas . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Due to the electron-withdrawing nature of the nitro, chloro, and trichloromethyl groups, the benzene ring is deactivated towards electrophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trichloromethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include strong acids, bases, and reducing agents, depending on the desired transformation. The major products formed from these reactions vary but often include derivatives with altered functional groups, such as amines or carboxylic acids.
Scientific Research Applications
1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene is primarily determined by its functional groups. The nitro group is a strong electron-withdrawing group, affecting the electron density of the benzene ring and influencing its reactivity. The chloro and trichloromethyl groups also contribute to the compound’s overall electron-withdrawing effect, making the ring less reactive towards electrophilic substitution but more susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-nitro-2-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a trichloromethyl group, which affects its reactivity and applications.
1-Chloro-2-nitro-4-(trifluoromethyl)benzene: Similar to the previous compound but with different positions of the nitro and trifluoromethyl groups, leading to variations in chemical behavior.
Properties
IUPAC Name |
1-chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl4FNO2/c8-4-2-5(12)6(13(14)15)1-3(4)7(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUXTPPFKISHQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20632948 | |
| Record name | 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20632948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908009-54-1 | |
| Record name | 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20632948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-3h-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1592495.png)
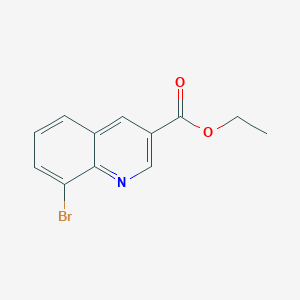
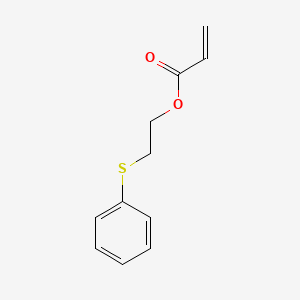
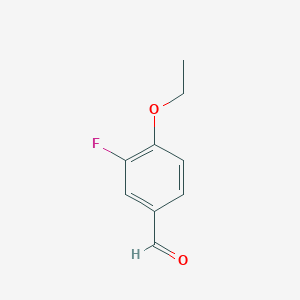

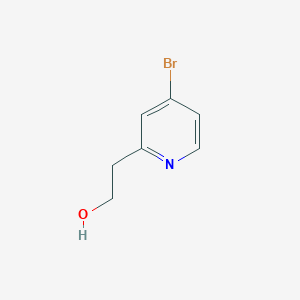
![Diisooctyl 2,2'-[(dimethylstannylene)bis(thio)]diacetate](/img/structure/B1592504.png)

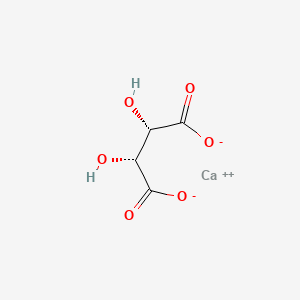
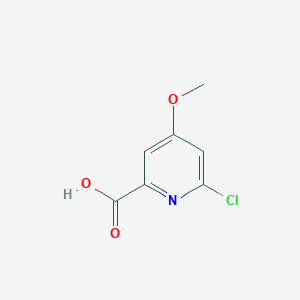
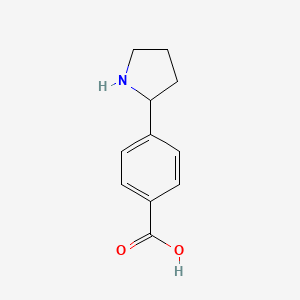
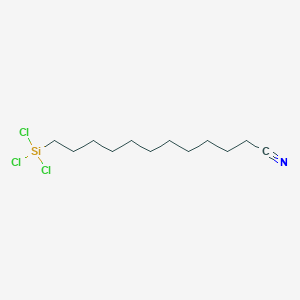
![5-Chloropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1592513.png)

